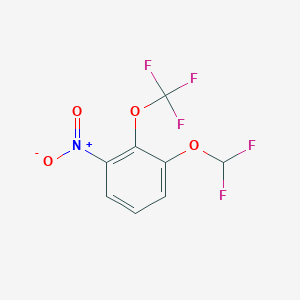

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene

Description

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is a polyfluoroalkoxy-substituted nitrobenzene derivative characterized by three distinct functional groups:

- Nitro group (-NO₂) at the 3-position, a strong electron-withdrawing substituent.

- Difluoromethoxy (-OCF₂H) at the 1-position.

- Trifluoromethoxy (-OCF₃) at the 2-position, another electron-withdrawing group.

Properties

IUPAC Name |

1-(difluoromethoxy)-3-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO4/c9-7(10)17-5-3-1-2-4(14(15)16)6(5)18-8(11,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSHUPCZXPXTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Water-Phase Synthesis of Difluoromethoxy Nitrobenzene Derivatives

A key method documented in patent CN1136185C (2001) describes a water-phase synthesis process for difluoromethoxy nitrobenzene compounds, which can be adapted for the target compound:

- Reactants: Nitro-substituted phenols (e.g., p-nitrophenol, o-nitrophenol, or m-nitrophenol), sodium hydroxide or potassium hydroxide (2.0–30% concentration), and difluorochloromethane as the difluoromethoxy source.

- Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide (0–10% relative to nitrophenol).

- Procedure: The nitrophenol is dissolved in aqueous alkaline solution in a reaction flask, heated to reflux (40–100 °C depending on conditions), and difluorochloromethane is gradually added over 1–40 hours.

- Post-reaction: The organic phase is separated, washed with alkali, and purified by steam distillation to yield difluoromethoxy nitrobenzene with purity >98%.

- Yields: Range from 14.8% to over 96% depending on conditions and nitrophenol isomer used.

Table 1: Selected Experimental Conditions and Yields for Difluoromethoxy Nitrobenzene Synthesis

| Embodiment | Nitro-phenol Isomer | NaOH (g) | Catalyst (g) | Temp (°C) | Reaction Time (h) | Difluorochloromethane (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | p-Nitrophenol | 60 | 1.0 (TBAB) | 95 | 24 | 93 | 95.7 | >98 |

| 2 | p-Nitrophenol | 160 | 5.0 (TBAB) | 100 | 40 | 310 | 96.3 | >98 |

| 3 | o-Nitrophenol | 60 | 1.0 (TBAB) | 95 | 24 | 93 | 46.9 | >98 |

| 4 | m-Nitrophenol | 60 | 1.0 (TBAB) | 95 | 24 | 93 | 89.3 | >98 |

TBAB = tetrabutylammonium bromide (phase-transfer catalyst)

This method is scalable and uses relatively mild conditions, making it industrially attractive for producing difluoromethoxy-substituted nitrobenzenes, which are key intermediates for further functionalization.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is typically introduced via nucleophilic substitution of halogenated aromatic precursors with trifluoromethanol or its derivatives. According to chemical supplier synthesis notes:

- Starting from chlorinated nitrobenzene derivatives, trifluoromethoxy groups can be installed by reacting with trifluoromethanol or trifluoromethoxide under basic conditions.

- The reaction often requires elevated temperatures and suitable catalysts to promote substitution.

- The trifluoromethoxy group is introduced selectively at positions ortho or para to other substituents.

Combined Synthesis of 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene

The target compound contains both difluoromethoxy and trifluoromethoxy groups on the benzene ring along with a nitro group. The synthetic approach involves:

- Preparation of a suitable chlorinated or hydroxy-substituted nitrobenzene precursor bearing one of the fluorinated alkoxy groups.

- Sequential nucleophilic aromatic substitution to introduce the second fluorinated alkoxy group:

- For example, starting from 3-nitro-2-(trifluoromethoxy)phenol, the difluoromethoxy group is introduced via reaction with difluorochloromethane under alkaline aqueous conditions using phase-transfer catalysis.

- Purification by steam distillation or chromatographic methods to achieve >98% purity.

Research Findings and Analysis

- The water-phase synthesis method allows high yields (up to ~96%) and purity (>98%) of difluoromethoxy nitrobenzene derivatives, which are essential intermediates.

- Phase-transfer catalysts significantly enhance reaction rates and yields by facilitating the transfer of difluorochloromethane into the aqueous phase.

- Reaction temperature and time are critical: higher temperatures (95–100 °C) and longer reaction times (24–40 h) improve yields.

- Substituent position on the nitrophenol affects yield, with para-substituted nitrophenol giving the highest yields.

- The trifluoromethoxy group introduction is less documented in patents but is known to proceed via nucleophilic substitution on chlorinated precursors.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution (water phase) | Nitro-phenol + NaOH + difluorochloromethane + phase-transfer catalyst, 95–100 °C, 24–40 h | Difluoromethoxy nitrobenzene intermediate | Up to 96% yield, >98% purity |

| 2 | Nucleophilic substitution | Chlorinated nitrobenzene + trifluoromethanol or derivatives, basic conditions, elevated temperature | Introduction of trifluoromethoxy group | Moderate to high yield (literature varies) |

| 3 | Purification | Steam distillation, washing, drying | Pure 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene | >98% purity |

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of fluorine and nitro groups, which can affect the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions often use metal hydrides such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions are facilitated by strong acids like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the benzene ring, such as halogenated compounds, nitroso compounds, and hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is utilized in various research areas:

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex fluorinated compounds, which are crucial in pharmaceutical and agrochemical research. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and reductions.

| Reaction Type | Description |

|---|---|

| Oxidation | The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C). |

| Substitution | The difluoromethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions. |

Biology

- Biological Probes: The compound's functional groups make it a valuable tool for studying biological systems. It can interact with biological targets, enhancing our understanding of fluorinated molecules' behavior in living organisms.

Medicine

- Therapeutic Potential: Fluorinated compounds are often explored for their therapeutic properties, such as enzyme inhibition and receptor modulation. Research indicates that the unique structure of this compound may lead to significant biological activity.

Industry

- Material Development: The compound is employed in developing advanced materials with tailored properties, such as increased stability and reactivity. Its application spans various sectors, including electronics and materials science.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the synthesis of a series of fluorinated compounds using 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene as a precursor. The results highlighted the compound's versatility in forming various derivatives that exhibit improved biological activity.

Research conducted on the biological activity of this compound revealed its potential as an enzyme inhibitor. The study utilized various assays to assess its interaction with target enzymes, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism by which 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Substituent Effects and Reactivity

a) 1-(Difluoromethoxy)-3-nitrobenzene (CAS 22236-07-3)

- Structure : Lacks the 2-(trifluoromethoxy) group.

- Molecular Weight: 207.12 g/mol (C₇H₅F₂NO₃) vs. 273.12 g/mol for the target compound.

b) 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0)

- Structure : Bromine substituent instead of nitro and difluoromethoxy groups.

- Applications : Used in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles) to yield C–H arylated products in 69–93% yields .

- Key Difference : Bromine’s leaving-group capability facilitates cross-couplings, whereas the nitro group in the target compound may direct reactivity toward reduction or nucleophilic aromatic substitution.

c) 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2)

- Structure : Bromomethyl (-CH₂Br) at the 1-position and trifluoromethoxy at the 2-position.

- Properties : Density = 1.583 g/cm³, heavier than water. The bromomethyl group enables alkylation or substitution reactions, contrasting with the nitro group’s electronic effects in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-Difluoromethoxy-3-nitrobenzene | 207.12 | Not reported | Not reported |

| 1-Bromo-3-(trifluoromethoxy)benzene | 241.00 | Not reported | Not reported |

| (E)-3-(trifluoromethoxy)propenylbenzene | 226.06 | Not reported | Not reported |

| Target Compound | 273.12 | Predicted high | ~1.5–1.6 |

The trifluoromethoxy and difluoromethoxy groups increase molecular weight and likely boiling points compared to mono-substituted analogs. The density is expected to exceed 1.5 g/cm³, similar to brominated analogs .

Biological Activity

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1806377-55-8) is a fluorinated aromatic compound notable for its complex structure featuring both difluoromethoxy and trifluoromethoxy groups along with a nitro group. The unique combination of these functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H4F5NO3

- Molecular Weight : 273.11 g/mol

- Structural Features :

- Difluoromethoxy group

- Nitro group

- Trifluoromethoxy group

The biological activity of 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy and difluoromethoxy groups enhance binding affinity to enzymes and receptors, potentially modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may further interact with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Research has indicated that fluorinated compounds exhibit significant antimicrobial properties. The introduction of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains. For instance, compounds with similar structures have shown inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene may also possess antimicrobial properties .

Anticancer Potential

Fluorinated compounds are often explored for their anticancer activities. In vitro studies have demonstrated that similar molecules can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The specific IC50 values for related compounds have been documented, indicating potential efficacy in cancer treatment .

| Compound | Target Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 226 |

| Compound B | A549 | 242.52 |

Case Studies and Research Findings

- Inhibitory Effects on Enzymes : A study highlighted that compounds with trifluoromethyl substitutions showed improved inhibition of certain enzymes involved in metabolic pathways. This suggests that 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene could similarly affect enzyme kinetics, potentially leading to therapeutic applications in metabolic disorders .

- Pharmacokinetics and Toxicology : Preliminary studies on related fluorinated compounds have indicated favorable pharmacokinetic profiles, including absorption and distribution characteristics that could be beneficial in drug development. However, detailed toxicological assessments are necessary to evaluate safety profiles comprehensively .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene, it is useful to compare it with other fluorinated benzene derivatives:

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| 2,4-Dinitro-1-(trifluoromethoxy)benzene | Trifluoromethoxy, Nitro | Moderate antibacterial activity |

| 1-Nitro-2-(trifluoromethoxy)benzene | Trifluoromethoxy, Nitro | Anticancer potential |

Q & A

Q. What synthetic routes are recommended for 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves sequential nitration and halogenation. Key steps:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C for regioselective nitro placement at C3 .

- Difluoromethoxy Introduction : React with NaOCHF₂ in DMF at 80–100°C via nucleophilic substitution .

- Trifluoromethoxy Installation : Employ AgOTf and CF₃O⁻K⁺ in anhydrous 1,2-dichloroethane at 100°C .

- Optimization : Control stoichiometry (1:1.2 molar ratio for nitro precursor) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identifies substitution patterns (e.g., nitro-adjacent protons at δ 8.2–8.5 ppm; trifluoromethoxy ¹⁹F signal at δ -58 ppm) .

- FT-IR : Detects nitro (1520 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- HPLC/UV : Achieves >98% purity using a C18 column (λ = 254 nm) .

- HRMS : Validates molecular formula ([M+H]⁺ = 312.02 Da, <2 ppm error) .

Q. What solvent systems and purification methods are effective for this compound?

- Methodological Answer :

- Solubility : Moderate in DCM (25 mg/mL) and DMF (15 mg/mL); poor in hexane.

- Purification : Recrystallize from EtOH/H₂O (4:1) or use silica gel chromatography (hexane:EtOAc 7:3) .

Advanced Questions

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?

- Methodological Answer : The electron-withdrawing -OCF₃ group directs electrophiles to the meta position (C5) via resonance deactivation. Comparative studies with -OCH₃ analogs show 30% lower reaction rates due to stronger deactivation .

- Example : Nitration at C3 precedes trifluoromethoxy installation to avoid competing directing effects .

Q. What strategies prevent defluorination during nitro group reduction?

- Methodological Answer :

- Catalytic Hydrogenation : Use H₂/Pd-C (1 atm, 25°C) for selective nitro-to-amine conversion (85% yield) .

- Chemical Reduction : SnCl₂/HCl at 0°C minimizes side reactions; monitor via TLC (hexane:EtOAc 3:1) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Predict binding to CYP450 isoforms (ΔG = -9.2 kcal/mol) via fluorine-π interactions with Phe residues .

- MD Simulations (AMBER) : Validate stability of enzyme-ligand complexes over 50 ns trajectories .

- Experimental Validation : Surface plasmon resonance (SPR) confirms Kd = 12 μM .

Q. What analytical challenges arise in distinguishing positional isomers, and how are they resolved?

- Methodological Answer :

- 2D NMR (HSQC/NOESY) : Correlates spatial proximity of -OCHF₂ and aromatic protons to confirm C2 substitution .

- LC-HRMS/CID Fragmentation : Differentiates isomers via unique fragments (e.g., m/z 203 for C2-trifluoromethoxy vs. m/z 195 for C4-substituted analogs) .

Safety and Storage

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.